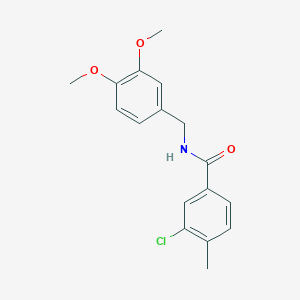![molecular formula C11H15N3OS B4404691 2-methyl-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}propanamide](/img/structure/B4404691.png)
2-methyl-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}propanamide
Descripción general
Descripción
2-methyl-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}propanamide, also known as MPACP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MPACP is a thioamide derivative that has been synthesized using various methods, and its mechanism of action and biochemical effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of 2-methyl-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}propanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and cell differentiation. This compound also inhibits the activity of protein tyrosine phosphatases, which are involved in signaling pathways that regulate cell growth and differentiation. Additionally, this compound has been shown to modulate the activity of various ion channels, including voltage-gated calcium channels and NMDA receptors.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, regulation of cytokine and chemokine production, modulation of neurotransmitter release, and neuroprotection against oxidative stress. This compound has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methyl-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}propanamide has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and ability to modulate various enzymes and signaling pathways. However, there are also some limitations to using this compound in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 2-methyl-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}propanamide, including further studies on its mechanism of action, potential therapeutic applications in cancer, neuroscience, and immunology, and the development of more efficient synthesis methods and derivatives. Additionally, the use of this compound in combination with other drugs and therapies should be explored to determine its potential synergistic effects. Overall, this compound is a promising compound that has the potential to contribute to the development of novel therapies for various diseases.
Aplicaciones Científicas De Investigación
2-methyl-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}propanamide has been studied for its potential applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroscience, this compound has been studied for its potential as a neuroprotective agent against oxidative stress and as a modulator of neurotransmitter release. In immunology, this compound has been studied for its potential as an immunomodulatory agent, as it can regulate the production of cytokines and chemokines.
Propiedades
IUPAC Name |
2-methyl-N-[(6-methylpyridin-2-yl)carbamothioyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3OS/c1-7(2)10(15)14-11(16)13-9-6-4-5-8(3)12-9/h4-7H,1-3H3,(H2,12,13,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVJTIKOESLYHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=S)NC(=O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B4404612.png)
![3-(allyloxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4404617.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-chlorobenzamide](/img/structure/B4404635.png)

![1-[(4-methyl-2-nitrophenoxy)acetyl]piperidine](/img/structure/B4404653.png)

![2-(4-ethyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B4404657.png)


![2-[4-(acetylamino)phenoxy]-N-(3-acetylphenyl)acetamide](/img/structure/B4404674.png)


![methyl 2-{[3-(allyloxy)benzoyl]amino}benzoate](/img/structure/B4404699.png)
![3-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoic acid](/img/structure/B4404714.png)